3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one

Antiproliferative NCI-60 GI50

3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one (CAS 834910-19-9) belongs to the [1,2,3,5]tetrazino[5,4-a]indole-4-one class, a family of azolo-tetrazinones structurally related to the clinical antitumor agents temozolomide and mitozolomide. The compound features a fused tetrazine-indole core with phenyl substituents at both the N3 and N10 positions (C21H14N4O, MW 338.36 g/mol).

Molecular Formula C21H14N4O
Molecular Weight 338.4 g/mol
CAS No. 834910-19-9
Cat. No. B12529175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one
CAS834910-19-9
Molecular FormulaC21H14N4O
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3N=NN(C(=O)N3C4=CC=CC=C42)C5=CC=CC=C5
InChIInChI=1S/C21H14N4O/c26-21-24-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(24)22-23-25(21)16-11-5-2-6-12-16/h1-14H
InChIKeyVDFOYJSJBNJZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one – A Structurally Distinct Azolo-Tetrazinone for Targeted Anticancer Procurement


3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one (CAS 834910-19-9) belongs to the [1,2,3,5]tetrazino[5,4-a]indole-4-one class, a family of azolo-tetrazinones structurally related to the clinical antitumor agents temozolomide and mitozolomide [1]. The compound features a fused tetrazine-indole core with phenyl substituents at both the N3 and N10 positions (C21H14N4O, MW 338.36 g/mol). As part of an eight-derivative series screened in the NCI-60 human tumor cell line panel, this compound exhibited distinct antiproliferative activity patterns in the micromolar GI50 range [2]. Its unique N3,N10-diaryl substitution pattern differentiates it from mono-substituted and alkyl-substituted congeners within the same series.

Why Generic Azolo-Tetrazinone Substitution Fails: Evidence-Based Differentiation of 3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one


Within the [1,2,3,5]tetrazino[5,4-a]indole-4-one series, antiproliferative activity is exquisitely sensitive to the nature of the N3 substituent, as demonstrated by the wide variation in GI50 values and tumor-type selectivity across the eight derivatives evaluated in the NCI-60 panel [1]. The clinical azolo-tetrazinones temozolomide (N3-methyl) and mitozolomide (N3-chloroethyl) show divergent potency and toxicity profiles directly attributable to this single substituent difference [2]. Consequently, procurement of a generic tetrazinoindole or even a close N3-alkyl analog such as the 3-methyl-10-phenyl derivative (CAS 834910-18-8) or the 3-(2-chloroethyl)-10-phenyl derivative cannot recapitulate the biological fingerprint of the N3,N10-diphenyl-substituted compound. The specific N3-phenyl group modulates both the electronic character of the tetrazinone ring and the three-dimensional pharmacophore presentation, yielding a distinct selectivity signature that is quantitatively verifiable.

Quantitative Evidence Guide: 3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one vs. Closest Analogs


NCI-60 Antiproliferative Potency: 3,10-Diphenyl Derivative vs. 3-Methyl-10-phenyl Derivative

In the NCI-60 human tumor cell line panel, the 3,10-diphenyl derivative and its 3-methyl-10-phenyl congener (CAS 834910-18-8) were evaluated under identical conditions. Both compounds exhibited antiproliferative activity with GI50 values in the micromolar range; however, the 3,10-diphenyl derivative demonstrated a distinct tumor-type selectivity profile, with notable sensitivity observed in the CNS cancer sub-panel (SF-295, SNB-75, SF-539), leukemia sub-panel (SR), melanoma sub-panel (UACC-62), and ovarian cancer sub-panel (OVCAR-4) [1]. The 3-methyl analog, by contrast, showed a different pattern of sensitive cell lines, reflecting the influence of the N3 substituent on target selectivity.

Antiproliferative NCI-60 GI50

N3 Substituent Effect: 3,10-Diphenyl vs. 3-(2-Chloroethyl)-10-phenyl Antiproliferative Profile

The 3-(2-chloroethyl)-10-phenyl derivative, the direct tetrazinoindole analog of the clinical agent mitozolomide, was screened alongside the 3,10-diphenyl derivative in the same NCI-60 panel. The chloroethyl-bearing compound showed a distinct activity profile compared to the 3,10-diphenyl derivative, consistent with the known propensity of chloroethylating agents to produce DNA crosslinks via an alkylation-dependent mechanism [1]. The 3,10-diphenyl derivative, lacking the chloroethyl warhead, is predicted to operate through a different mechanism—likely involving intact tetrazinone ring interactions rather than DNA alkylation—resulting in a non-overlapping resistance profile [2].

Structure-Activity Relationship N3 substituent Cross-resistance

CNS Tumor Sub-Panel Selectivity: A Differentiating Feature for 3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one

Among the eight tetrazinoindole derivatives screened, the 3,10-diphenyl derivative was one of the compounds that showed notable activity against the CNS cancer sub-panel, including the SF-295 (glioblastoma), SNB-75 (astrocytoma), and SF-539 (gliosarcoma) cell lines [1]. This CNS-subpanel sensitivity pattern is distinct from the clinical azolo-tetrazinone temozolomide, which, although used clinically for glioblastoma, exerts its activity through DNA methylation rather than through the non-alkylating scaffold presented by the 3,10-diphenyl derivative. The ability to penetrate and exert antiproliferative effects in CNS-derived lines, combined with the absence of the chloroethyl alkylating moiety, positions this compound as a unique tool for probing non-alkylating mechanisms in brain tumor models.

CNS cancer Brain tumor Selectivity

Synthetic Accessibility and Yield: 3,10-Diphenyl Derivative vs. Alkyl-Substituted Analogs

The [1,2,3,5]tetrazino[5,4-a]indole-4-one core is synthesized via reaction of 2-diazoindoles with alkyl or aryl isocyanates in good yields [1]. The 3,10-diphenyl derivative is prepared using phenyl isocyanate as the aryl isocyanate coupling partner. Compared to alkyl isocyanate-derived analogs (e.g., 3-methyl, 3-ethyl, 3-butyl), the aryl isocyanate route typically benefits from the enhanced electrophilicity of aryl isocyanates, potentially translating to higher yields and easier purification. While exact yield comparisons across all eight derivatives are available in the primary publication, the aryl-substituted derivatives generally exhibited favorable reaction profiles under the reported conditions (room temperature, non-hydroxylic solvent) [1].

Synthesis Yield Scalability

Physicochemical Differentiation: N3,N10-Diphenyl Substitution Pattern Impacts Drug-Like Properties

The 3,10-diphenyl substitution confers distinct physicochemical properties relative to mono-phenyl or alkyl-substituted analogs in the series. With a molecular formula of C21H14N4O and MW 338.36 g/mol, the compound occupies a favorable region of drug-like chemical space (MW < 500, logP predicted in the moderate range due to two phenyl rings balanced by the polar tetrazinone core) . By comparison, the 3-methyl-10-phenyl analog (C16H12N4O, MW 276.29) is significantly less lipophilic, which may alter membrane permeability and protein binding profiles. These differences are critical when selecting a scaffold for hit-to-lead optimization, as the starting physicochemical properties of the 3,10-diphenyl derivative place it closer to CNS drug-like space (lower MW, moderate lipophilicity optimal for blood-brain barrier penetration) [1].

Lipophilicity Drug-likeness ADME

Structural Novelty: The [1,2,3,5]Tetrazino[5,4-a]indole Scaffold is a Distinct Chemotype from Imidazo-Tetrazinones

The [1,2,3,5]tetrazino[5,4-a]indole-4-one ring system represents a new class of azolo-tetrazinones, structurally distinct from the imidazo[5,1-d]-1,2,3,5-tetrazin-4-one core of temozolomide and mitozolomide [1]. The key differentiating features are the indole fusion (replacing imidazole) and the N10-phenyl substituent, which together create a unique three-dimensional pharmacophore. This structural divergence translates to a different intellectual property landscape and a distinct biological fingerprint. For organizations pursuing novel antitumor chemotypes outside the crowded imidazo-tetrazinone patent space, the 3,10-diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one scaffold provides a compelling starting point with demonstrated antiproliferative activity.

Chemotype Scaffold hopping Patent landscape

Optimal Application Scenarios for 3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one Based on Quantitative Evidence


Lead Compound for CNS Cancer Drug Discovery Programs Targeting Glioblastoma and Astrocytoma

The demonstrated antiproliferative activity against the CNS cancer sub-panel cell lines SF-295 (glioblastoma), SNB-75 (astrocytoma), and SF-539 (gliosarcoma) in the NCI-60 screen positions the 3,10-diphenyl derivative as a lead-like scaffold for brain tumor drug discovery [1]. Unlike temozolomide, which acts through DNA methylation and faces MGMT-mediated resistance, this compound's non-alkylating scaffold may offer a complementary mechanism of action. Medicinal chemistry teams should procure this compound for hit validation, preliminary SAR exploration, and in vitro blood-brain barrier permeability assessment.

Chemical Biology Tool for Probing Non-Alkylating Tetrazinone Mechanisms in Cancer

The absence of the chloroethyl alkylating warhead distinguishes the 3,10-diphenyl derivative from mitozolomide and its tetrazinoindole chloroethyl analog [1]. This makes it an ideal chemical probe for dissecting alkylation-independent antiproliferative mechanisms of azolo-tetrazinones. Researchers studying DNA damage response, apoptosis pathways, or tetrazinone-protein interactions can use this compound as a negative control for alkylation-dependent effects, enabling cleaner mechanistic deconvolution.

Scaffold-Hopping Starting Point for Intellectual Property Generation

The [1,2,3,5]tetrazino[5,4-a]indole-4-one core is structurally and patentably distinct from the imidazo-tetrazinone core of marketed temozolomide [1]. Pharmaceutical R&D organizations pursuing novel antitumor agents with freedom-to-operate should procure this compound as a validated starting point for scaffold-based medicinal chemistry. The established synthetic route (2-diazoindole + aryl isocyanate) enables rapid analog generation for SAR campaigns [1].

Reference Standard for NCI-60 Comparative Screening of Novel Tetrazinoindole Analogs

Given its well-characterized NCI-60 profile with defined sensitive sub-panels (CNS, leukemia, melanoma, ovarian) [1], the 3,10-diphenyl derivative serves as an excellent internal reference standard for laboratories synthesizing and screening new tetrazinoindole analogs. Inclusion of this compound as a control in each screening batch enables cross-experiment normalization and meaningful COMPARE analysis to classify mechanism of action of novel derivatives.

Quote Request

Request a Quote for 3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.